

1-lodo-2-naphthol CAS number and molecular weight

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An In-depth Technical Guide to **1-lodo-2-naphthol**

For researchers, scientists, and professionals in drug development, **1-iodo-2-naphthol** is a versatile chemical compound with significant applications in organic synthesis and analytical chemistry. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, adhering to stringent data presentation and visualization standards.

Core Chemical Properties

1-lodo-2-naphthol, a derivative of 2-naphthol, is a solid, light-yellow crystalline compound.[1] It serves as a crucial intermediate in the synthesis of more complex organic molecules.[2]

Property	Value	Source
CAS Number	2033-42-3	[1][2][3][4]
Molecular Weight	270.07 g/mol	[1]
Molecular Formula	C10H7IO	[2]
Physical Description	Solid, Light yellow crystals	[1][4]
Purity	97%	[4]

Synthesis of 1-lodo-2-naphthol



The synthesis of **1-iodo-2-naphthol** can be achieved through the direct iodination of 2-naphthol. The following experimental protocols detail two common methods.

Experimental Protocol 1: Synthesis using Iodine Monochloride

This protocol describes the synthesis of **1-iodo-2-naphthol** for use in creating a calibration curve for analytical purposes.[3]

Materials:

- 2-naphthol
- Iodine monochloride (ICI)
- Dichloromethane (CH₂Cl₂)
- Hexane
- Acetone
- Standard laboratory glassware
- · Flash chromatography system

Procedure:

- Dissolve 2-naphthol in dichloromethane.
- Add iodine monochloride to the solution.
- Allow the reaction to proceed. The reaction is quantitative.[3]
- Evaporate the solvent from the reaction mixture.
- Purify the resulting product by gradient elution flash chromatography using a hexane/acetone solvent system.[3]



Experimental Protocol 2: In Situ Synthesis for Iodine Determination

This method is employed for the indirect measurement of iodine concentration, where **1-iodo-2-naphthol** is formed in situ.[3]

Materials:

- 2-naphthol (β-naphthol)
- lodine source (e.g., from a sample for analysis)
- Oxidizing agent: Chloramine-T or Iodogen
- · Appropriate buffer and solvents

Procedure:

- Prepare a solution containing the iodine to be quantified.
- Add 2-naphthol to the solution.
- Introduce an oxidizing agent, either Chloramine-T or Iodogen, to facilitate the reaction between iodine and 2-naphthol.[3]
- The quantitative formation of **1-iodo-2-naphthol** allows for the indirect measurement of the initial iodine concentration due to the large extinction coefficient of the product.[3]

Synthetic Utility and Reaction Pathways

1-lodo-2-naphthol is a valuable precursor in organic synthesis, primarily due to the reactivity of the carbon-iodine bond.[2] It readily participates in various transformations, including cross-coupling reactions, to introduce diverse functional groups at the 1-position of the naphthol ring. [2]

Synthesis and applications of **1-lodo-2-naphthol**.



The diagram above illustrates the central role of **1-iodo-2-naphthol** as an intermediate. It is synthesized from 2-naphthol and can then be utilized in cross-coupling reactions to produce a variety of functionalized derivatives or employed in analytical methods.[2]

Biological Activity of Naphthol Derivatives

While specific signaling pathways for **1-iodo-2-naphthol** are not extensively documented, the broader class of naphthol derivatives has been the subject of biological investigation. Derivatives of **1-**amidoalkyl-2-naphthol have shown a range of biological activities, including antiviral, antibacterial, antifungal, and antiparasitic properties.[5] Furthermore, azo compounds derived from **2-**naphthol have demonstrated antimicrobial activity. For example, **1-**phenylazo-**2-**naphthol has been synthesized and tested against various microorganisms, showing comparable activity to standard drugs.[6] The presence of the azo group in **2-**naphthol derivatives has been found to significantly enhance antibacterial activity.[7]

The following workflow outlines a general process for investigating the biological activity of a synthesized naphthol derivative.

General workflow for evaluating biological activity.

This generalized workflow begins with the synthesis and characterization of a naphthol derivative, followed by in vitro screening to assess its biological effects, such as antimicrobial or anticancer activity.[6][8] The final step involves analyzing the data to determine the compound's potency and potential for further development.

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